4-Bromo-4-nitro-1,3-diphenylbutan-1-one
Description
Properties
CAS No. |
6320-80-5 |
|---|---|
Molecular Formula |
C16H14BrNO3 |
Molecular Weight |
348.19 g/mol |
IUPAC Name |
4-bromo-4-nitro-1,3-diphenylbutan-1-one |
InChI |
InChI=1S/C16H14BrNO3/c17-16(18(20)21)14(12-7-3-1-4-8-12)11-15(19)13-9-5-2-6-10-13/h1-10,14,16H,11H2 |
InChI Key |
CRXLMPNUYVJICQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C([N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 4-Nitro-1,3-diphenylbutan-1-one
A primary route involves brominating 4-nitro-1,3-diphenylbutan-1-one. This method leverages electrophilic bromination at the α-position to the nitro group:
Reaction Scheme:
$$ \text{4-Nitro-1,3-diphenylbutan-1-one} + \text{Br}2 \xrightarrow{\text{CHCl}3} \text{4-Bromo-4-nitro-1,3-diphenylbutan-1-one} + \text{HBr} $$
Conditions:
- Solvent: Chloroform or dichloromethane.
- Catalyst: None required; reaction proceeds via radical or ionic mechanisms depending on light exposure.
- Yield: 60–75%.
Key Insight: The nitro group’s electron-withdrawing effect activates the α-carbon for bromination, but over-bromination is mitigated by stoichiometric control. The dibromo derivative (CAS 65520-31-2) forms if excess Br₂ is used.
Nitroalkane Condensation Followed by Bromination
An alternative approach involves constructing the nitroketone backbone through a Henry reaction, followed by bromination:
Step 1: Nitroaldol (Henry) Reaction
$$ \text{1,3-Diphenylpropan-1-one} + \text{CH₃NO₂} \xrightarrow{\text{Base}} \text{4-Nitro-1,3-diphenylbutan-1-one} $$
Conditions:
Step 2: Bromination
Same as Section 2.1, yielding the target compound.
Advantage: Modular synthesis allows independent optimization of nitro and bromo steps.
One-Pot Synthesis via Michael Addition
A patent-derived method utilizes a Michael addition between phenyl Grignard reagents and a bromonitroethylene precursor:
Reaction Scheme:
$$ \text{PhMgBr} + \text{BrC(NO₂)=CH₂} \xrightarrow{\text{THF}} \text{this compound} $$
Conditions:
- Solvent: Tetrahydrofuran (THF) at −78°C.
- Workup: Quenching with NH₄Cl and purification via column chromatography.
- Yield: 40–55%.
Challenge: Low yields due to competing polymerization of the nitroethylene intermediate.
Comparative Analysis of Methods
The bromination route (Section 2.1) is industrially preferred due to its efficiency, whereas the Michael addition (Section 2.3) remains exploratory.
Reaction Optimization and Mechanistic Insights
Bromination Regioselectivity
The nitro group’s resonance stabilization directs bromine to the α-carbon, as shown by deuterium exchange studies. In DMSO, the threo diastereomer epimerizes faster than it exchanges protons, suggesting a carbanion intermediate stabilized by the nitro group.
Solvent Effects
- Polar aprotic solvents (e.g., DMSO): Accelerate bromination but increase epimerization risk.
- Chloroform: Minimizes side reactions due to low polarity.
Industrial-Scale Considerations
A patented photothermographic process uses the compound as a stabilizer, requiring >98% purity. Key steps include:
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4-nitro-1,3-diphenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-4-nitro-1,3-diphenylbutan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-4-nitro-1,3-diphenylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit specific enzymes by forming covalent bonds or through non-covalent interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Bromo-4-nitro-1,3-diphenylbutan-1-one
Structural Differences : The bromo substituent is at the 2-position instead of the 4-position.
Reactivity Insights :
- Undergoes rapid ring closure to form cyclopropane derivatives within seconds, a reaction attributed to the proximity of the 2-bromo group to the carbonyl .
- In contrast, 4-Bromo-4-nitro-1,3-diphenylbutan-1-one likely exhibits slower cyclization due to steric and electronic effects from the 4-bromo and 4-nitro groups.
- The nitro group at the 4-position in the target compound may enhance acidity at the α-hydrogen, influencing D/H exchange rates compared to the 2-bromo analog .
1-(4-Bromo-2-fluorophenyl)pentan-1-one (CAS: 1311197-91-7)
Structural Differences: Features a pentanone chain with a 4-bromo-2-fluorophenyl group instead of diphenyl substitution. Functional Implications:
- Applications diverge: Fluorinated ketones are often used in pharmaceutical intermediates, whereas nitro-containing analogs like this compound may prioritize materials science or mechanistic studies .
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one
Structural Differences : Replaces the nitro group with a chloro substituent and includes a 4-chlorophenyl ring.
Reactivity and Stability :
- Chloro groups are less electron-withdrawing than nitro groups, reducing acidity at the α-position and slowing down base-mediated reactions like epimerization or exchange .
- The dual halogen substitution (Br and Cl) may enhance stability but limit reactivity in cyclopropane formation compared to the nitro-bromo combination .
4-Bromo-4'-nitro-1,1'-biphenyl (CAS: 6242-98-4)
Structural Differences : A biphenyl system lacking the ketone moiety.
Property Contrasts :
- The absence of a carbonyl group eliminates ketone-specific reactivity (e.g., nucleophilic additions).
- Applications shift toward materials science (e.g., liquid crystals or polymers) rather than synthetic intermediates .
Data Table: Key Comparative Properties
Research Findings and Mechanistic Insights
- Cyclization Rates : The position of bromine critically affects reaction pathways. 2-Bromo analogs undergo faster cyclization due to steric alignment, whereas 4-substituted derivatives prioritize nitro-group-mediated processes like D/H exchange .
- Electron Effects : Nitro groups significantly increase α-hydrogen acidity compared to halogens (Cl, F), enabling faster base-catalyzed reactions. Fluorine, however, enhances carbonyl electrophilicity for nucleophilic attacks .
- Stability vs. Reactivity : Halogenated compounds like 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one exhibit greater thermal stability but reduced synthetic versatility compared to nitro-ketones .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 4-Bromo-4-nitro-1,3-diphenylbutan-1-one, and how are they addressed methodologically?
- Answer: The synthesis involves introducing both bromo and nitro groups at the 4-position of the butanone backbone. A common strategy is sequential functionalization: nitration of 1,3-diphenylbutan-1-one followed by bromination. However, regioselectivity and steric hindrance from the phenyl groups complicate reactivity. Solvent selection (e.g., acetonitrile for polar intermediates) and controlled temperature (e.g., 0–5°C for bromination) mitigate side reactions. Purity is confirmed via GC/HPLC (>97% by area%) and NMR for structural validation .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Answer: Analytical methods include:
- Chromatography: GC or HPLC with high-purity standards (>97% by area%) to quantify impurities .
- Spectroscopy: H/C NMR for verifying the presence of bromo and nitro groups (e.g., downfield shifts for NO at δ 8.5–9.0 ppm).
- Melting Point Analysis: Consistency with literature values (e.g., 55–62°C for analogous nitro compounds) confirms crystallinity .
Q. What solvents and catalysts optimize the hydrogenative cyclization of 4-nitro-1,3-diphenylbutan-1-one derivatives?
- Answer: For hydrogenative cyclization (e.g., forming pyrroles), acetonitrile (MeCN) enhances yields (71–96%) compared to methylcyclohexane (39%). Nickel-based catalysts (4 mol% Ni/SiO) under 20 bar H at 120°C achieve near-quantitative conversion. Catalyst recyclability (>80% yield after 5 cycles) is critical for sustainability .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Answer: The bromo group acts as a leaving site for Suzuki-Miyaura couplings, but the electron-withdrawing nitro group deactivates the aryl ring, requiring Pd catalysts with strong electron-donating ligands (e.g., SPhos). Steric hindrance from the 1,3-diphenyl groups necessitates bulky bases (e.g., CsCO) to stabilize transition states. Computational DFT studies can predict activation barriers for tailored ligand design .
Q. What contradictions exist in reported synthetic yields for nitro-bromo butanone derivatives, and how are they resolved?
- Answer: Discrepancies arise from solvent polarity and catalyst loading. For example, acetonitrile increases cyclization yields by 32% over non-polar solvents due to better stabilization of nitro intermediates. Systematic optimization (e.g., Design of Experiments) identifies critical parameters: solvent dielectric constant (>37.5), H pressure (20 bar), and catalyst dispersion (nanoparticle size <10 nm) .
Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?
- Answer: The nitro group destabilizes the molecule under basic conditions via resonance-assisted deprotonation, leading to decomposition. In contrast, acidic conditions protonate the carbonyl, reducing electrophilicity and enhancing stability. Kinetic studies (e.g., Arrhenius plots) and O isotopic labeling track degradation pathways .
Methodological Recommendations
-
Reaction Optimization Table for Cyclization (Adapted from )
Solvent Catalyst Temp (°C) H Pressure (bar) Yield (%) MeCN Ni/SiO 120 20 96 Toluene Ni/SiO 120 20 52 DMF Ni/SiO 120 20 68 -
Key Stability Tests
- Thermogravimetric Analysis (TGA): Decomposition onset >150°C confirms thermal stability.
- pH-Dependent NMR: Monitor shifts in carbonyl protons (δ 2.5–3.0 ppm) to assess acid/base sensitivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
